

NVS-CECR2-1 selectivity panel bromodomain testing

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nvs-cecr2-1

Cat. No.: S537871

Get Quote

Selectivity and Potency Profile

Bromodomain Target	Assay Type	Measurement Type	Value (IC50/Kd)	Selectivity Notes
CECR2	AlphaScreen	IC50	47 nM	Primary target [1]
CECR2	Isothermal Titration Calorimetry (ITC)	Kd	80 nM	High affinity binding [1]
48 other BRDs	In vitro panel	Selectivity	>30-fold	Selective over 48 other bromodomains tested [1]
BRG1 (SMARCA4)	Cellular chromatin fractionation	Activity	No effect	Confirms selectivity over this closely related chromatin remodeler [1]

Experimental Protocols for Selectivity Testing

The high selectivity of **NVS-CECR2-1** was established using the following detailed methodologies.

1. Biochemical Binding Assays

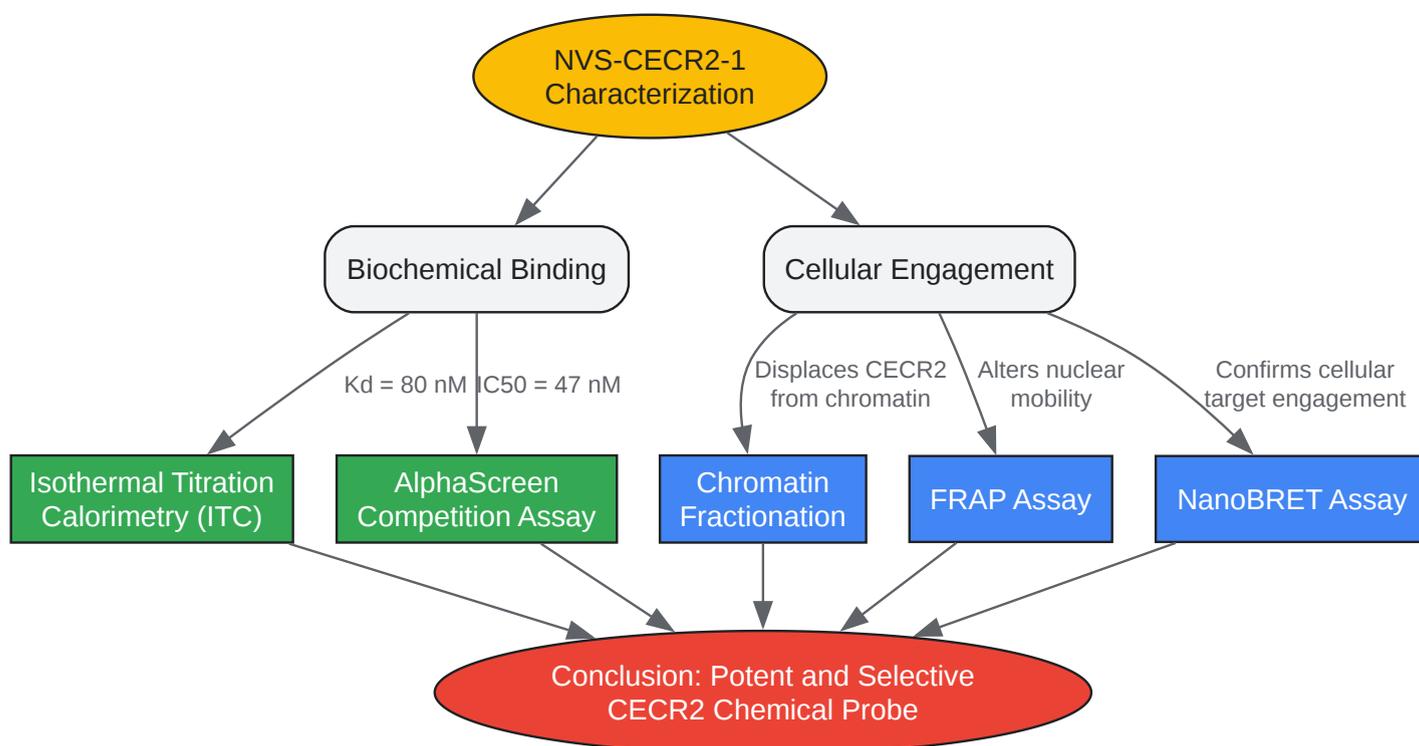
- **AlphaScreen Assay:** This competition assay measured the ability of **NVS-CECR2-1** to displace an acetylated histone peptide (H4K5acK8acK12acK16ac) from the CECR2 bromodomain [2]. Experiments were performed in 25 mM HEPES buffer (pH 7.4) with 100 mM NaCl and 0.1% BSA. After a 30-minute incubation of the compound with the protein and peptide, a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads was added. Plates were incubated for 60 minutes in the dark, and signal was read on a PHERAstar FS plate reader. IC50 values were calculated by non-linear regression in GraphPad Prism [2].
- **Isothermal Titration Calorimetry (ITC):** This direct binding method measured the thermodynamics of the interaction between **NVS-CECR2-1** and CECR2 bromodomain [2]. Protein was buffer-exchanged into 20 mM Hepes (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP. Experiments were carried out at 288.15 K using a VP-ITC micro-calorimeter with an initial 2 μ L injection followed by 8 μ L injections. Data were fitted to a single binding site model using MicroCal ORIGIN software [2].

2. Cellular Target Engagement

- **Chromatin Fractionation:** This key cellular assay demonstrated that **NVS-CECR2-1** dissociates CECR2 from chromatin in cells [1]. Cells were treated with the compound, lysed, and separated into chromatin-bound and soluble fractions. Immunoblot analysis showed that **NVS-CECR2-1** (5-15 μ M) shifted CECR2 from the chromatin-bound to the chromatin-unbound fraction in a dose-dependent manner, without affecting the related BRG1 protein [1].
- **Fluorescence Recovery After Photobleaching (FRAP):** Performed in U2OS cells expressing full-length CECR2, this assay measured the mobility of CECR2 in the nucleus. Cells were treated with 1 μ M or 5 μ M **NVS-CECR2-1**, and the half-recovery time of fluorescence in bleached nuclei was plotted, providing evidence of target engagement in a live-cell context [2].
- **NanoBRET Target Engagement:** A highly sensitive assay conducted in U2OS cells co-transfected with NanoLuc-CECR2 and Histone H3.3-HaloTag. Cells were treated with a dose range of **NVS-CECR2-1** and a constant concentration of a NanoBRET 618 fluorescent ligand. The BRET signal was measured, and the relative IC50 was determined, confirming cellular permeability and binding to CECR2 [2].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow and key techniques used to establish **NVS-CECR2-1** as a selective chemical probe.



[Click to download full resolution via product page](#)

Key Findings on Selectivity and Cellular Activity

- **High Selectivity:** **NVS-CECR2-1** demonstrates minimal off-target binding within the bromodomain family, a critical feature for a high-quality chemical probe [3] [1]. This was confirmed by its lack of effect on BRG1 chromatin binding, a related target from the same protein family [1].
- **Mechanism of Action:** Cellular studies confirm that **NVS-CECR2-1** functions by blocking the interaction between the CECR2 bromodomain and acetylated histones, thereby displacing CECR2 from chromatin [1].
- **Cytotoxic Activity:** **NVS-CECR2-1** exhibits cytotoxic activity against various human cancer cell lines, including SW48 colon cancer cells (sub-micromolar IC_{50}), primarily by inducing apoptosis [1]. This suggests its potential as a starting point for anticancer therapeutic development.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Cytotoxic activity of bromodomain inhibitor NVS - CECR - 2 on human... 1 [pmc.ncbi.nlm.nih.gov]
2. - NVS - CECR | Structural Genomics Consortium 2 1 [thesgc.org]
3. Chemical probes and inhibitors of bromodomains outside the BET... [pubs.rsc.org]

To cite this document: Smolecule. [NVS-CECR2-1 selectivity panel bromodomain testing]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537871#nvs-cecr2-1-selectivity-panel-bromodomain-testing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com